molecular formula C6H9NO B175922 2,2-Dimethylbut-3-ynamide CAS No. 164411-36-3

2,2-Dimethylbut-3-ynamide

Cat. No.: B175922
CAS No.: 164411-36-3
M. Wt: 111.14 g/mol
InChI Key: PROPZRNAXKKFKI-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-ynamide is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of a triple bond between the third and fourth carbon atoms and an amide functional group. This compound is part of the ynamide family, which is known for its unique reactivity due to the presence of a polarized triple bond adjacent to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbut-3-ynamide typically involves the reaction of 2,2-dimethylbut-3-yn-2-ol with an amide source under dehydrating conditions. One common method is the use of phosphorus oxychloride (POCl3) as a dehydrating agent. The reaction proceeds as follows: [ \text{2,2-dimethylbut-3-yn-2-ol} + \text{amide source} \xrightarrow{\text{POCl3}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as copper or palladium can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbut-3-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Amide derivatives with various functional groups.

Scientific Research Applications

2,2-Dimethylbut-3-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethylbut-3-ynamide involves its highly polarized triple bond, which makes it a reactive intermediate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and receptors that interact with the amide or alkyne functional groups, leading to specific biological effects.

Comparison with Similar Compounds

    2,2-Dimethylbut-3-yn-2-ol: A precursor in the synthesis of 2,2-Dimethylbut-3-ynamide.

    2,2-Dimethylpent-4-ynamide: Another ynamide with a similar structure but different reactivity.

    3-Butynamide: A simpler ynamide with a less complex structure.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its highly polarized triple bond adjacent to the amide group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

2,2-dimethylbut-3-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROPZRNAXKKFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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